

# GSK6853 off-target effects and mitigation

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## Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858

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## Technical Support Center: GSK6853

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the BRPF1 bromodomain inhibitor, **GSK6853**, and strategies to mitigate these effects.

## Frequently Asked Questions (FAQs)

Q1: What is **GSK6853** and what is its primary target?

A1: **GSK6853** is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).<sup>[1][2][3]</sup> BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription.<sup>[4][5]</sup>

Q2: How selective is **GSK6853** for its primary target, BRPF1?

A2: **GSK6853** exhibits exceptional selectivity for the BRPF1 bromodomain. In comprehensive screening panels, it has demonstrated over 1600-fold selectivity against a wide range of other human bromodomains, including those of the BET family.<sup>[1][2][4][6]</sup>

Q3: What are the known off-target effects of **GSK6853**?

A3: While highly selective, some off-target activities have been reported for **GSK6853**. A screen against a panel of 48 unrelated assays revealed only weak off-target activities compared to its potent BRPF1 inhibition.<sup>[1][7]</sup> More recently, a study identified a potential off-target effect on

the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter.[8] This interaction was observed to potentiate the cytotoxicity of an ABCG2 substrate, suggesting an inhibitory effect.

Q4: What is the recommended concentration of **GSK6853** to use in cell-based assays to minimize off-target effects?

A4: To minimize the likelihood of observing off-target effects, it is recommended to use **GSK6853** at a concentration no higher than 1  $\mu$ M in cell-based assays.[1][5][7][9]

Q5: Is there a negative control compound available for **GSK6853**?

A5: Yes, GSK9311 is a structurally related analogue of **GSK6853** with significantly reduced activity on BRPF1 (over 100-fold less potent).[9] It is the recommended negative control to help differentiate on-target from potential off-target effects in cellular experiments.[4][8]

## Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with BRPF1 inhibition.	Off-target effects: The observed phenotype might be due to the inhibition of a secondary target, such as ABCG2, especially at higher concentrations.	<p>1. Confirm on-target engagement: Use a target engagement assay like NanoBRET™ to confirm that GSK6853 is engaging with BRPF1 at the concentrations used. 2. Use the negative control: Repeat the experiment with the inactive analogue, GSK9311, at the same concentration. A similar phenotype with GSK9311 would suggest an off-target effect. 3. Perform a dose-response experiment: Determine if the phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations. 4. Consider the ABCG2 off-target: If your experimental system involves substrates of the ABCG2 transporter, the observed effects could be due to altered transport.</p>
Inconsistent results between biochemical and cellular assays.	Cellular permeability and efflux: The compound may have poor cell permeability or be actively transported out of the cell, reducing its intracellular concentration and apparent potency. The off-target inhibition of ABCG2 could also influence the	<p>1. Assess cellular target engagement: Employ a cellular target engagement assay (e.g., NanoBRET™) to measure the intracellular IC50. 2. Evaluate for ABCG2-mediated effects: If using co-treatments, determine if any of the other compounds are</p>

	intracellular concentration of other compounds.	ABCG2 substrates. Use cell lines with varying levels of ABCG2 expression to assess if the phenotype is dependent on this transporter.
Difficulty in reproducing published data.	Variations in experimental conditions: Differences in cell lines, passage number, reagent quality, or assay protocols can lead to variability.	1. Standardize protocols: Ensure your experimental protocols closely match those of the cited literature. 2. Cell line authentication: Verify the identity and purity of your cell lines. 3. Use fresh compound: GSK6853 should be stored correctly and freshly prepared from stock for each experiment.

## Quantitative Data Summary

Table 1: On-Target Potency and Selectivity of **GSK6853**

Target	Assay Type	Value	Reference
BRPF1	TR-FRET	pIC50 = 8.1 (IC50 = 8 nM)	[6][7]
BRPF1	BROMOscan™	pKd = 9.5 (Kd = 0.3 nM)	[2][4]
Endogenous BRPF1 (HuT-78 cells)	Chemoproteomic Competition Binding	pIC50 = 8.6	[1][9]
BRPF1 (Cellular)	NanoBRET™ Target Engagement	pIC50 = 7.7 (IC50 = 20 nM)	[1][4]
BRPF2/3	TR-FRET	pIC50 = 5.1 / 4.8	[6][8]
BRD4 BD1/2	TR-FRET	pIC50 = 4.7 / <4.3	[6][8]
Other Bromodomains	BROMOscan™	>1600-fold selectivity over BRPF1	[1][2][4]

Table 2: Known Off-Target Profile of **GSK6853**

Off-Target	Assay/System	Observation	Reference
Panel of 48 unrelated targets	Various biochemical and cellular assays	Only weak activities observed relative to BRPF1 potency.	[1][7]
ABCG2 Transporter	Combinatorial anticancer drug screen	Potentiated the cytotoxicity of the ABCG2 substrate TAK-243, suggesting inhibitory activity.	[8]

## Experimental Protocols

### Protocol 1: BROMOscan™ Bromodomain Selectivity Profiling

This protocol provides a general overview of the BROMOScan™ competitive binding assay methodology.

- Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.
- Procedure:
  1. A panel of DNA-tagged bromodomains is used.
  2. The test compound (**GSK6853**) is incubated with the bromodomain protein.
  3. The mixture is added to wells containing an immobilized ligand that binds to the bromodomain.
  4. After an incubation period to allow for binding equilibrium, unbound protein is washed away.
  5. The amount of bromodomain remaining bound to the immobilized ligand is quantified by qPCR.
  6. A reduction in the qPCR signal compared to a vehicle control indicates that the test compound has bound to the bromodomain and prevented its interaction with the immobilized ligand.
  7. Dissociation constants ( $K_d$ ) are calculated by measuring the amount of bound bromodomain as a function of the test compound concentration.

## Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the steps for a NanoBRET™ assay to measure the intracellular binding of **GSK6853** to BRPF1.

- Principle: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-ligand engagement. A NanoLuc® luciferase-tagged BRPF1 is

expressed in cells, and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added. When the tracer binds to the NanoLuc®-BRPF1, BRET occurs. A test compound that also binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

- Procedure:

1. Transfect cells (e.g., HEK293T) with a vector encoding for a NanoLuc®-BRPF1 fusion protein.
2. Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
3. Prepare a serial dilution of **GSK6853**.
4. Add the **GSK6853** dilutions to the cells and incubate.
5. Add the NanoBRET™ fluorescent tracer to the wells.
6. Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
7. Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
8. Calculate the BRET ratio (acceptor emission / donor emission).
9. Plot the BRET ratio against the concentration of **GSK6853** to determine the IC50 value.

## Protocol 3: ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

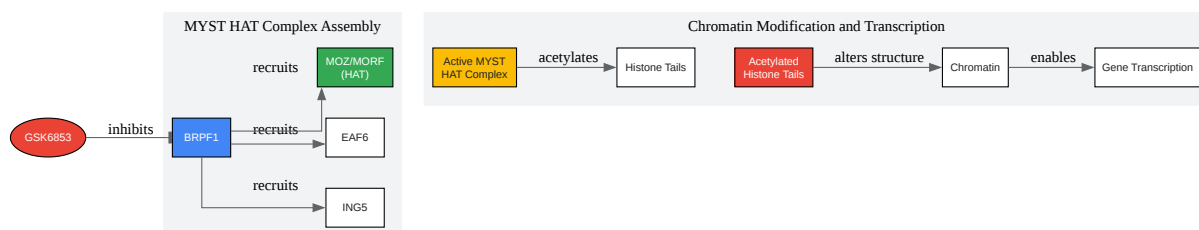
This protocol describes a common method to assess the inhibition of the ABCG2 transporter.

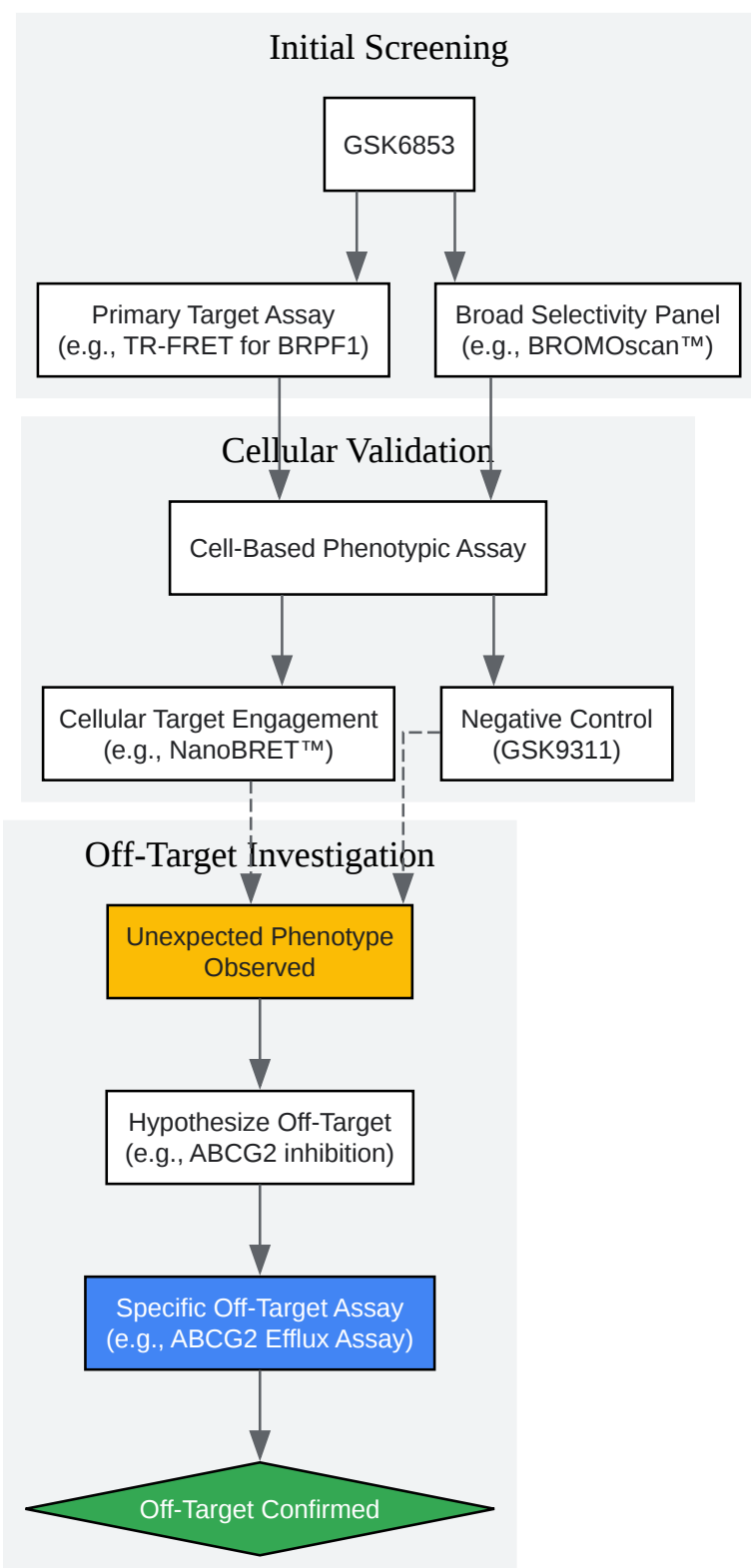
- Principle: ABCG2 can efflux the fluorescent dye Hoechst 33342. Inhibition of ABCG2 will lead to an intracellular accumulation of the dye, resulting in an increased fluorescence signal.
- Procedure:
  1. Plate cells with known ABCG2 expression (e.g., ABCG2-overexpressing and parental cell lines) in a 96-well plate.

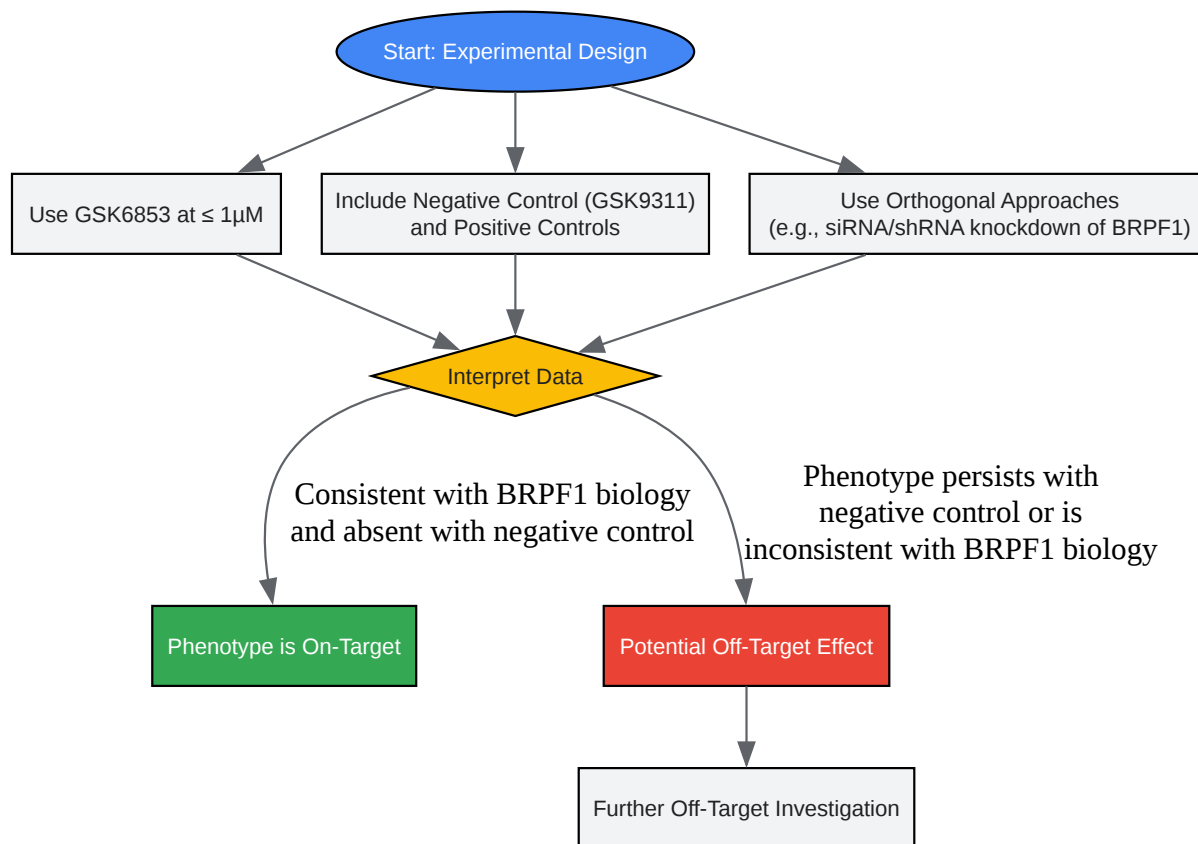
2. Pre-incubate the cells with various concentrations of **GSK6853** or a known ABCG2 inhibitor (positive control) for a defined period.
3. Add Hoechst 33342 to the wells and incubate.
4. Wash the cells to remove the extracellular dye.
5. Measure the intracellular fluorescence using a fluorescence plate reader.
6. An increase in fluorescence in the presence of **GSK6853** indicates inhibition of ABCG2-mediated efflux.

## Visualizations









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